![molecular formula C10H10N2O2 B1609245 ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 67058-73-5](/img/structure/B1609245.png)
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3 . This code provides a detailed description of the molecule’s structure and connectivity.Physical And Chemical Properties Analysis
This compound is a solid substance . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Antibacterial Activity
A derivative of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, specifically 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showed antibacterial activity in vitro. This highlights its potential application in the development of new antibacterial agents (Toja et al., 1986).
Synthesis of Tetrahydropyridines
This compound has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This demonstrates its utility in organic synthesis, particularly in creating complex molecular structures with potential applications in pharmaceuticals (Zhu et al., 2003).
Preparation of Pyrroloquinoline Derivatives
Another application involves the preparation of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation reactions. This methodology is significant for synthesizing various organic compounds, especially those with potential medicinal properties (Molina et al., 1993).
Photophysical Properties
The photophysical properties of a new 4-aza-indole derivative of this compound have been studied, suggesting its potential use in optoelectronic devices and as a labeling agent in bio- or analytical sensors. Its reverse solvatochromism behavior depending on the solvent polarity is particularly noteworthy (Bozkurt & Doğan, 2018).
Antioxidant Activity
Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound related to this compound, demonstrated significant antioxidant activity. This suggests its potential for developing new antioxidant agents, which could be beneficial in various health-related applications (Zaki et al., 2017).
Synthesis of Hexahydro-pyrroloquinolines
Ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate, a compound structurally similar to this compound, was synthesized using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions. This process, carried out under solvent-free conditions, showcases the compound's utility in green chemistry and efficient organic synthesis (Neuschl et al., 2007).
Novel Chiral Compounds
The novel pyrrolo[1,2-a][1,10]phenanthroline system, based on the structure of this compound, exhibited helical chirality. This has implications for developing new chiral compounds with potential applications in stereochemistry and asymmetric synthesis (Dumitrascu et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family . These kinases play a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell proliferation, differentiation, migration, and apoptosis .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition . This suggests that ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
If it indeed targets jak3 as suggested, it would affect the jak-stat signaling pathway, which is involved in many biological processes, including immune response, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s bioavailability and efficacy.
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells . This suggests that this compound might have similar effects.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While there is limited information on the future directions of research involving ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, its potential as an immunomodulator targeting JAK3 suggests it could be further explored for use in treating immune diseases . More research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSJHUCDKAJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411508 | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67058-73-5 | |
Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67058-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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